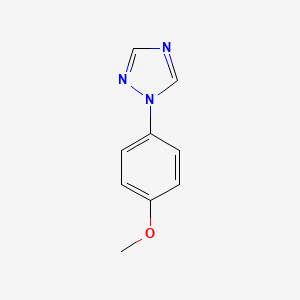






|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:13]=[N:12][CH:11]=[N:10]2)=[CH:5][CH:4]=1.Br>>[N:9]1([C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:8][CH:7]=2)[CH:13]=[N:12][CH:11]=[N:10]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N1N=CN=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|


|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is triturated in 2-propanone
|
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
crystallized from ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(N=CN=C1)C1=CC=C(C=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |